molecular formula C22H25N3O5S2 B2577564 (Z)-ethyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 1321738-13-9

(Z)-ethyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2577564
CAS No.: 1321738-13-9
M. Wt: 475.58
InChI Key: BSKZDKFVAVSZQS-FCQUAONHSA-N
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Description

(Z)-ethyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate is a structurally complex molecule featuring a benzo[d]thiazole core substituted with methyl groups at positions 5 and 5. The Z-configuration of the imino group (-N=C-) and the presence of a 4-(N,N-dimethylsulfamoyl)benzoyl moiety distinguish it from related compounds. This compound’s synthesis likely involves condensation reactions between active methylene precursors and enaminones, analogous to methods described for structurally related thiadiazole derivatives .

Properties

IUPAC Name

ethyl 2-[2-[4-(dimethylsulfamoyl)benzoyl]imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S2/c1-6-30-19(26)13-25-18-12-14(2)11-15(3)20(18)31-22(25)23-21(27)16-7-9-17(10-8-16)32(28,29)24(4)5/h7-12H,6,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKZDKFVAVSZQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC(=CC(=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate is a synthetic compound belonging to the thiazole derivative class. This compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The following sections detail its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the thiazole ring and the introduction of the dimethylsulfamoyl group.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have demonstrated efficacy against various bacterial strains such as E. coli and S. aureus .

Table 1: Antibacterial Activity of Related Compounds

Compound StructureZone of Inhibition (mm)Bacterial Strain
Compound 5d28K. pneumoniae
Compound 5e22S. aureus
Compound 4d27.2E. coli

Anti-inflammatory Activity

Thiazole derivatives are also noted for their anti-inflammatory effects. In studies comparing various compounds, those similar to this compound have shown significant reductions in inflammation markers in animal models .

Table 2: Anti-inflammatory Efficacy

CompoundPercentage Inhibition (%)Test Method
Compound 4d27.2Carrageenan-induced edema
Compound 5d28Formalin test

Analgesic Properties

The analgesic potential of thiazole derivatives has been explored with promising results. Compounds structurally similar to this compound have been tested for pain relief in various models .

Table 3: Analgesic Activity Comparison

CompoundPain Relief Score (0-10)Model Used
Compound 3c8Hot plate test
Compound 5e7Tail flick test

Case Studies

  • Study on Antibacterial Efficacy : A study evaluated the antibacterial activity of several thiazole derivatives against common pathogens. The results indicated that modifications in the benzamide and sulfamoyl groups significantly enhanced antimicrobial properties .
  • Anti-inflammatory and Analgesic Evaluation : In a comparative study involving multiple thiazole derivatives, one compound exhibited superior anti-inflammatory effects compared to standard drugs at a dosage of 50 mg/kg . This suggests that structural modifications can lead to enhanced therapeutic efficacy.

Scientific Research Applications

Research has indicated that this compound exhibits various biological activities, including:

Anticancer Activity

Recent studies have shown promising results regarding the anticancer potential of thiazole derivatives similar to this compound. Specific findings include:

  • Cytotoxic Effects : Demonstrated significant cytotoxic effects against several cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer).
  • Mechanisms of Action : The anticancer properties are attributed to the compound's ability to induce apoptosis and inhibit cell proliferation through modulation of key signaling pathways such as IL-6 and TNF-α.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects:

  • Inhibition of Inflammatory Markers : In experimental models, significant inhibition of inflammatory markers was observed, suggesting potential therapeutic applications in treating inflammatory diseases.
  • Comparison with NSAIDs : Its anti-inflammatory activity has been compared favorably with standard non-steroidal anti-inflammatory drugs (NSAIDs).

Antimicrobial Activity

Investigations into the antimicrobial properties of related thiazole compounds have shown effectiveness against various bacterial and fungal strains:

  • Minimal Inhibitory Concentration (MIC) : Strong antibacterial and antifungal activities were noted, indicating potential for developing new antimicrobial agents.

Research Findings and Case Studies

Several studies have documented the efficacy of this compound in various applications:

  • A study highlighted its effectiveness in an acute normoglycemic model, showing comparable effects to the hypoglycemic drug glibenclamide.
  • Another investigation focused on the synthesis and reactions of ethyl-2-benzothiazolyl acetate derivatives, revealing their potential as anthelmintic agents with significant activity against parasitic infections.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares functional motifs with several benzo[d]thiazole and thiadiazole derivatives, but key differences define its unique properties:

Compound Core Structure Key Substituents Functional Groups Molecular Weight (g/mol) Melting Point (°C)
Target Compound Benzo[d]thiazole 5,7-dimethyl; 4-(N,N-dimethylsulfamoyl)benzoyl; ethyl ester Imino (Z-configuration), sulfonamide, ester ~495 (estimated) Not reported
8b () Thiadiazole Benzoylimino; ethyl ester; methylpyridine Two carbonyl groups (ester, amide) 444.52 200
Compound 8 () Benzo[d]thiazole Sulfamoylphenyl; acetamide Amide, sulfonamide ~380 (estimated) 147.1

Key Observations :

  • Sulfonamide Variations : The target compound’s 4-(N,N-dimethylsulfamoyl) group introduces greater steric bulk and lipophilicity compared to the simpler sulfamoyl group in Compound 8 (). This substitution may enhance metabolic stability but reduce aqueous solubility .
  • Ester vs. Amide Linkage : The ethyl ester in the target compound and 8b () contrasts with the acetamide in Compound 8 (). Esters generally exhibit higher hydrolytic lability but improved cell permeability compared to amides .
  • Heterocyclic Core: The benzo[d]thiazole core in the target compound and Compound 8 () is structurally distinct from the thiadiazole in 8b (). Benzo[d]thiazoles are known for their π-π stacking interactions in biological targets, which may influence binding affinity .
Spectroscopic and Physicochemical Properties
  • IR Spectroscopy :

    • The target compound’s carbonyl (C=O) stretches (ester and amide) are expected near 1700–1680 cm⁻¹, similar to 8b (1715 cm⁻¹ for ester, 1617 cm⁻¹ for amide) .
    • The sulfonamide (SO₂) symmetric/asymmetric stretches (~1382 and ~1155 cm⁻¹ in Compound 8, ) would be present but shifted due to N,N-dimethyl substitution .
  • NMR Spectroscopy :

    • The ethyl ester group in the target compound and 8b () produces characteristic triplets (δ ~1.36 ppm for CH₃) and quartets (δ ~4.35 ppm for CH₂) in ¹H-NMR .
    • The dimethyl groups on the benzo[d]thiazole (δ ~2.3 ppm in Compound 8, ) and sulfamoyl moiety (δ ~3.0 ppm for N(CH₃)₂) would show distinct singlet resonances .
  • Thermal Stability :

    • The higher melting point of 8b (200°C vs. 147.1°C for Compound 8, ) correlates with its rigid thiadiazole core and dual carbonyl groups .

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodKey Reagents/ConditionsYield (%)Reference
Oximation/AlkylationCyanoacetamide, KSCN, POCl₃65–75
Reflux CondensationEthyl 2-(2-aminothiazol-4-yl)acetate, acetone, NH₄OH70–80

How can the compound be characterized using spectroscopic and crystallographic methods?

Q. Basic

  • NMR Spectroscopy : Analyze proton environments (e.g., Z-configuration imino protons resonate at δ 8.2–8.5 ppm) .
  • X-ray Crystallography : Determine spatial arrangement, as demonstrated for structurally similar (Z)-methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate .
  • HPLC : Monitor purity (>97%) using reverse-phase columns .

What are the critical parameters affecting yield in its synthesis?

Q. Basic

  • Reaction Time : Prolonged reflux (8+ hours) improves heterocyclic ring closure .
  • pH Control : Basification (pH 8–9) during workup prevents decomposition of thiazole intermediates .
  • Temperature : Optimal alkylation occurs at 60–80°C .

How can Design of Experiments (DoE) and flow chemistry optimize synthesis?

Q. Advanced

  • DoE : Use factorial designs to optimize variables (e.g., reagent ratios, temperature). For example, flow chemistry enables precise control over oxidation steps, as shown in diphenyldiazomethane synthesis .
  • Flow Reactors : Enhance reproducibility by minimizing side reactions (e.g., over-oxidation) .

Q. Table 2: Flow Chemistry Parameters

ParameterOptimal RangeImpact on Yield
Residence Time10–15 min+15%
Temperature25–30°C+10%

How can contradictions in spectroscopic data from different synthesis methods be resolved?

Q. Advanced

  • Comparative Analysis : Cross-validate NMR data with crystallographic results (e.g., Z/E configuration discrepancies resolved via X-ray) .
  • Isotopic Labeling : Track reaction intermediates using ¹³C-labeled reagents to confirm mechanistic pathways .

What strategies assess the configurational stability of the Z-isomer?

Q. Advanced

  • Dynamic HPLC : Monitor isomerization kinetics under thermal stress .
  • Circular Dichroism (CD) : Detect conformational changes in chiral environments .

How can biological activity and structure-activity relationships (SAR) be evaluated?

Q. Advanced

  • Antibacterial Assays : Test against Gram-positive/negative strains, leveraging structural similarity to cephalosporin intermediates .
  • Molecular Docking : Map interactions with bacterial penicillin-binding proteins (PBPs) using computational models .

How to address regioselectivity challenges in heterocyclic ring formation?

Q. Advanced

  • Directing Groups : Use electron-withdrawing substituents (e.g., sulfamoyl) to guide imine formation .
  • Catalytic Control : Employ Lewis acids (e.g., ZnCl₂) to favor 5,7-dimethyl substitution .

How to design stability studies under varying pH and temperature conditions?

Q. Advanced

  • Forced Degradation : Expose the compound to acidic (pH 2), neutral (pH 7), and basic (pH 12) buffers at 40°C for 48 hours .
  • LC-MS Analysis : Identify degradation products (e.g., hydrolyzed thiazole rings) .

What computational methods predict the compound’s reactivity in novel reactions?

Q. Advanced

  • DFT Calculations : Simulate transition states for imine formation and thiazole cyclization .
  • QSAR Models : Correlate electronic parameters (e.g., Hammett constants) with reaction rates .

Notes

  • References : Ensure all methods adhere to protocols from peer-reviewed sources (e.g., Research on Chemical Intermediates, Acta Crystallographica).
  • Data Integrity : Use triplicate measurements and statistical validation (e.g., ANOVA for yield comparisons).

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